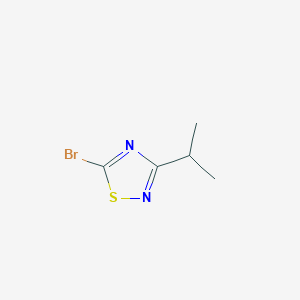

5-Bromo-3-isopropyl-1,2,4-thiadiazole

Description

5-Bromo-3-isopropyl-1,2,4-thiadiazole is a halogenated heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with bromine at position 5 and an isopropyl group at position 3. The 1,2,4-thiadiazole ring consists of sulfur at position 1, nitrogen at positions 2 and 4, and carbons at positions 3 and 4. Its molecular formula is C₅H₇BrN₂S, with a molecular weight of 215.11 g/mol (calculated based on analogous compounds in and ). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to the reactivity of its bromine substituent and the steric effects imparted by the isopropyl group .

Properties

IUPAC Name |

5-bromo-3-propan-2-yl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-3(2)4-7-5(6)9-8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJOCIBAPMQHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-isopropyl-1,2,4-thiadiazole and its derivatives have been studied for their potential therapeutic effects. The compound is known to exhibit:

- Anticancer Properties : Research indicates that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds related to 1,2,4-thiadiazoles have shown promising results against various cancer cell lines, including breast and lung cancers . Specific derivatives have demonstrated IC50 values as low as 0.794 µM against breast cancer cells, suggesting significant cytotoxicity .

- Antimicrobial Activity : The compound has been investigated for its antibacterial and antifungal properties. Studies show that certain thiadiazole derivatives can inhibit the growth of pathogenic microorganisms . This makes them potential candidates for developing new antimicrobial agents.

- Enzyme Inhibition : this compound can interact with specific enzymes, potentially leading to the development of drugs targeting diseases where enzyme activity is a factor. For example, related compounds have been noted for their ability to inhibit carbonic anhydrase.

Materials Science

The structural properties of this compound allow it to be utilized in the synthesis of novel materials:

- Conductive Polymers : This compound can serve as a building block for synthesizing conductive polymers that have applications in electronic devices. Its incorporation into polymer matrices can enhance the electrical conductivity and stability of the materials .

- Dyes and Pigments : The compound is also used in the dye industry as an intermediate for synthesizing various dyes. The bromine substituent increases the reactivity of the thiadiazole ring, facilitating the production of vibrant dyes with desirable properties .

Biological Studies

The biological implications of this compound extend beyond direct therapeutic applications:

- Cellular Mechanisms : Studies have shown that this compound can modulate cellular pathways involved in oxidative stress and apoptosis. By influencing gene expression related to these pathways, it may play a role in developing treatments for diseases characterized by oxidative stress.

- Drug Development : Ongoing research focuses on utilizing this compound as a scaffold for designing new drugs aimed at specific targets in diseases such as cystic fibrosis (CF). A study highlighted how derivatives based on this compound could rescue defective CFTR protein activity in CF cells .

Data Table: Summary of Applications

Mechanism of Action

5-Bromo-3-isopropyl-1,2,4-thiadiazole is similar to other thiadiazole derivatives, such as 2-bromo-5-isopropyl-1,3,4-thiadiazole and 5-chloro-3-isopropyl-1,2,4-thiadiazole. its unique bromine atom imparts distinct chemical properties and reactivity compared to its chlorinated or non-halogenated counterparts. These differences can influence its biological activity and suitability for various applications.

Comparison with Similar Compounds

Substituent Effects at Position 3

The nature of the substituent at position 3 significantly influences the compound’s physical, chemical, and biological properties. Key comparisons include:

- Electronic Effects : Electron-donating alkyl groups (methyl, ethyl, isopropyl) slightly deactivate the thiadiazole ring, whereas electron-withdrawing groups (e.g., nitro) enhance electrophilic substitution.

Halogen Effects at Position 5

The halogen at position 5 dictates electronic properties and reactivity:

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine make This compound more reactive in aromatic nucleophilic substitution (SNAr) reactions .

- Applications: Bromo derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas amino derivatives (e.g., 5-amino-3-ethyl-1,2,4-thiadiazole) exhibit corrosion inhibition properties due to electron-rich rings .

Structural Analogues in Heterocyclic Chemistry

- Isothiazoles vs. Thiadiazoles : Unlike 1,2,4-thiadiazoles , isothiazoles (e.g., 5-bromo-3-methylisothiazole, ) feature adjacent sulfur and nitrogen atoms. This structural difference alters electronic properties and reactivity, making isothiazoles more prone to electrophilic attack at position 4 .

Biological Activity

5-Bromo-3-isopropyl-1,2,4-thiadiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C5H9BrN3S and a molecular weight of 195.11 g/mol. The presence of bromine and isopropyl groups in its structure contributes to its unique biological properties. The thiadiazole ring system is known for its diverse pharmacological activities due to the presence of sulfur and nitrogen atoms.

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For example:

- The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

- Inhibition zones were also observed in time-kill assays, indicating bactericidal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- A review highlighted that derivatives of thiadiazoles can induce apoptosis in cancer cell lines by modulating gene expression related to oxidative stress and apoptosis pathways .

- Specific IC50 values reported for related compounds suggest promising anticancer activities. For instance, some derivatives exhibited IC50 values as low as 0.20 μM against human leukemia cell lines .

Biochemical Pathways

The compound is believed to interact with various cellular targets, influencing multiple biochemical pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes such as carbonic anhydrase by binding to their active sites, leading to alterations in metabolic pathways .

- Cell Signaling Modulation : By affecting cell signaling pathways, it can influence cellular metabolism and gene expression, potentially leading to cell cycle arrest or apoptosis in cancer cells .

Case Studies

Several case studies have documented the biological activity of this compound:

- Anticancer Studies : In vitro studies demonstrated that this compound could significantly reduce cell viability in various cancer cell lines. For instance:

- Antiviral Properties : Some derivatives have shown antiviral activity against tobacco mosaic virus (TMV), with curative rates exceeding those of standard antiviral drugs .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.